3-(tert-Butyl)-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-5-iodobenzoic acid is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-iodobenzoic acid typically involves the iodination of 3-(tert-Butyl)benzoic acid. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the tert-butyl group is generally resistant to oxidation.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although the tert-butyl group remains largely unaffected.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(tert-Butyl)-5-azidobenzoic acid, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Scientific Research Applications
3-(tert-Butyl)-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(tert-Butyl)-5-iodobenzoic acid exerts its effects depends on the context of its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
5-Iodobenzoic acid: Lacks the tert-butyl group, which affects its steric properties and reactivity.
3-(tert-Butyl)-4-iodobenzoic acid: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.
Uniqueness
3-(tert-Butyl)-5-iodobenzoic acid is unique due to the combination of the tert-butyl group and the iodine atom, which confer distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Properties
IUPAC Name |
3-tert-butyl-5-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRQBVKCBAPSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646940 |
Source
|
Record name | 3-tert-Butyl-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-29-6 |
Source
|
Record name | 3-tert-Butyl-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.